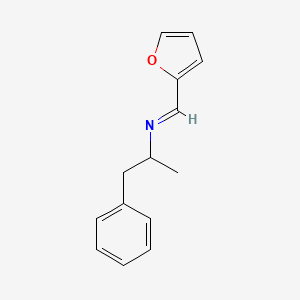

Amphetamine-N-(2-Furanylmethylene)

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-(furan-2-yl)-N-(1-phenylpropan-2-yl)methanimine |

InChI |

InChI=1S/C14H15NO/c1-12(10-13-6-3-2-4-7-13)15-11-14-8-5-9-16-14/h2-9,11-12H,10H2,1H3 |

InChI Key |

SFJVXBULNQFKBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)N=CC2=CC=CO2 |

Origin of Product |

United States |

Pharmacological Characterization of Amphetamine N 2 Furanylmethylene in Preclinical Models

In Vitro Receptor Binding and Monoamine Transporter Interaction Studies

There is a notable absence of published data concerning the affinity and efficacy of Amphetamine-N-(2-Furanylmethylene) at the primary monoamine transporters.

Affinity and Efficacy at Dopamine (B1211576) Transporter (DAT)

No studies detailing the binding affinity (Ki) or functional potency (IC50 or EC50) of Amphetamine-N-(2-Furanylmethylene) at the dopamine transporter were found.

Affinity and Efficacy at Norepinephrine (B1679862) Transporter (NET)

Similarly, there is no available research quantifying the interaction of this compound with the norepinephrine transporter.

Affinity and Efficacy at Serotonin (B10506) Transporter (SERT)

The affinity and functional effects of Amphetamine-N-(2-Furanylmethylene) on the serotonin transporter have not been reported in the reviewed literature.

Radioligand Binding Assays for Receptor Occupancy

No data from radioligand binding assays specifically investigating the receptor occupancy of Amphetamine-N-(2-Furanylmethylene) at any monoamine transporter or other receptor site could be located.

Neurotransmitter Uptake and Release Assays in Synaptosomes or Cell Lines

Preclinical studies employing synaptosomes or cell lines to measure the effects of Amphetamine-N-(2-Furanylmethylene) on the uptake or release of dopamine, norepinephrine, or serotonin have not been published.

Investigation of Non-Monoaminergic Receptor Interactions

There is a complete lack of information in the scientific literature regarding the potential interactions of Amphetamine-N-(2-Furanylmethylene) with any non-monoaminergic receptors.

N-Methyl-D-aspartate (NMDA) Receptor Modulation Studies

No studies were identified that investigated the modulatory effects of Amphetamine-N-(2-Furanylmethylene) on N-Methyl-D-aspartate (NMDA) receptors. Research on the parent compound, amphetamine, has shown that it can indirectly and directly interact with the NMDA receptor system, but no specific data exists for the N-(2-Furanylmethylene) derivative. nih.govnih.gov

Histamine (B1213489) Receptor (e.g., H3R) Interactions

There is no available research on the binding affinity or functional activity of Amphetamine-N-(2-Furanylmethylene) at any histamine receptor subtype, including the histamine H3 receptor (H3R). Interactions between dopaminergic systems and histamine receptors are known, with H3R antagonists sometimes modifying the effects of amphetamines, but no direct data for the specified compound is published. nih.govnih.gov

Adrenergic and Serotonergic Receptor Subtype Profiling

A binding profile for Amphetamine-N-(2-Furanylmethylene) at adrenergic and serotonergic receptor subtypes is not available in the scientific literature. Structure-activity relationship studies of other phenethylamine (B48288) derivatives have detailed how various substitutions influence affinity for serotonin receptors like 5-HT2A, but this specific compound has not been characterized. nih.govbiomolther.orgbiomolther.org

In Vivo Pharmacodynamic Assessment in Animal Models

No in vivo studies describing the pharmacodynamic effects of Amphetamine-N-(2-Furanylmethylene) in animal models have been published.

Neurochemical Effects in Specific Brain Regions (e.g., Microdialysis Studies of Neurotransmitter Levels)

There are no published microdialysis studies or other neurochemical assessments that measure the effect of Amphetamine-N-(2-Furanylmethylene) on neurotransmitter levels in any brain region. While amphetamine is a well-established dopamine and norepinephrine releaser, the effects of the N-(2-Furanylmethylene) substitution on this action are unknown. nih.govnih.gov

Electrophysiological Modulations within Neural Circuits

No data exists on how Amphetamine-N-(2-Furanylmethylene) might modulate the electrophysiological properties of neurons or specific neural circuits. The impact of amphetamine on neural network activity has been documented, but these findings cannot be extrapolated to this specific derivative without direct experimental evidence. nih.gov

Behavioral Phenotyping in Rodents (e.g., Locomotor Activity, Exploratory Behavior)

There are no available reports on the behavioral effects of Amphetamine-N-(2-Furanylmethylene) in rodent models. Studies on locomotor and exploratory activity are standard for characterizing psychostimulants, but this compound has not been the subject of such published research. nih.govnih.govfrontiersin.orgresearchgate.net

Structure Activity Relationship Sar Analysis of Amphetamine N 2 Furanylmethylene and Analogous N Substituted Amphetamines

Correlating N-Substitution Patterns with Pharmacological Profile

The pharmacological profile of amphetamine derivatives is significantly influenced by the nature of the substituent on the nitrogen atom. wikipedia.orgwikipedia.org These modifications can alter the compound's affinity and selectivity for the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.gov

The N-(2-furanylmethylene) substituent introduces a furan (B31954) ring, a five-membered aromatic heterocycle, connected via a methylene (B1212753) bridge. The electronic and steric properties of this moiety are predicted to modulate the interaction of the parent amphetamine molecule with monoamine transporters.

Electronic Effects: The furan ring is an electron-rich aromatic system. This increased electron density, in comparison to a simple alkyl substituent, could influence the binding affinity for the transporters. The oxygen heteroatom in the furan ring can also participate in hydrogen bonding, potentially forming additional interactions within the transporter binding pocket.

Steric Effects: The bulk and conformational flexibility of the furanylmethylene group will play a crucial role in its fit within the binding sites of DAT, NET, and SERT. It is established that increasing the size of the N-alkyl substituent in amphetamine derivatives can lead to a decrease in potency as a releasing agent and a shift towards antagonist (blocker) activity, particularly at DAT and NET. nih.govnih.gov The N-furanylmethylene group is a relatively bulky N-aralkyl substituent, which suggests a potential for reduced efficacy as a substrate (releaser) compared to smaller N-alkyl derivatives like methamphetamine.

Hypothetical Transporter Affinity Profile:

| Monoamine Transporter | Predicted Affinity for Amphetamine-N-(2-Furanylmethylene) | Rationale |

| DAT | Moderate to Low | The bulky N-substituent may sterically hinder optimal binding. |

| NET | Moderate | Generally more tolerant of larger N-substituents than DAT. |

| SERT | Moderate to High | N-aralkyl substitutions have been shown to increase affinity for SERT in some amphetamine analogs. nih.gov |

Amphetamine-N-(2-Furanylmethylene) is a Schiff base, characterized by an imine (N=C) double bond. This feature distinguishes it from more commonly studied N-alkylated amphetamines which possess a saturated amine (N-C) single bond. The formation of an imine from an amine and an aldehyde is a reversible reaction. libretexts.orgrsc.org

Chemical Stability and Metabolism: The imine bond is susceptible to hydrolysis, particularly under acidic conditions, which could potentially lead to the in-vivo cleavage of the molecule back to amphetamine and 2-furaldehyde. libretexts.org This would result in a pharmacological profile that is essentially that of amphetamine itself.

Electronic and Geometric Differences: The sp² hybridization of the nitrogen and carbon atoms in the imine bond results in a planar geometry, which is more rigid than the sp³ hybridized atoms of a saturated amine. This rigidity could influence the conformational flexibility of the molecule and its ability to adopt the optimal conformation for binding to monoamine transporters. The lone pair of electrons on the imine nitrogen is in an sp² hybrid orbital and is generally less basic than the lone pair on a saturated amine nitrogen. wikipedia.org This reduced basicity could impact the initial electrostatic interactions with the transporters.

Stereoisomeric Differences in Pharmacological Activity

Amphetamine possesses a chiral center at the alpha-carbon, leading to two enantiomers: (S)-amphetamine (dextroamphetamine) and (R)-amphetamine (levoamphetamine). It is well-documented that the (S)-enantiomer is significantly more potent as a central nervous system stimulant than the (R)-enantiomer. wikipedia.orgeuropa.eu This difference in potency is attributed to a better fit of the (S)-isomer within the binding sites of DAT and NET.

It is therefore highly probable that the pharmacological activity of Amphetamine-N-(2-Furanylmethylene) would also be stereoselective. The (S)-enantiomer is predicted to be the more potent isomer at the monoamine transporters.

Predicted Stereoisomer Activity:

| Isomer | Predicted Potency |

| (S)-Amphetamine-N-(2-Furanylmethylene) | Higher |

| (R)-Amphetamine-N-(2-Furanylmethylene) | Lower |

Comparative Analysis with Other N-Alkyl and N-Aralkyl Amphetamine Derivatives

To contextualize the predicted properties of Amphetamine-N-(2-Furanylmethylene), it is useful to compare it with known N-substituted amphetamine derivatives. Generally, small N-alkyl substituents like methyl (in methamphetamine) and ethyl maintain or slightly modify the releasing activity of the parent amphetamine. As the N-alkyl chain length increases (e.g., to propyl or butyl), there is a trend towards decreased potency as a releaser and an increase in inhibitory (blocking) activity at DAT and NET. nih.gov

N-aralkyl substitutions, which are structurally more analogous to the N-(2-furanylmethylene) group, can lead to more complex pharmacological profiles. For instance, some N-aralkyl amphetamines exhibit increased selectivity for SERT.

Comparative Data of N-Substituted Amphetamines:

| Compound | N-Substituent | Primary Mechanism at DAT/NET | Relative Potency |

| Amphetamine | -H | Releaser | Baseline |

| Methamphetamine | -CH₃ | Releaser | > Amphetamine |

| N-ethylamphetamine | -CH₂CH₃ | Releaser | ≈ Amphetamine |

| N-propylamphetamine | -(CH₂)₂CH₃ | Releaser/Blocker | < Amphetamine |

| Amphetamine-N-(2-Furanylmethylene) | -CH₂-(C₄H₃O) | Predicted: Blocker/Weak Releaser | Predicted: < Amphetamine |

Contributions of Aromatic and Aliphatic Modifications to Receptor/Transporter Interactions

The structure of Amphetamine-N-(2-Furanylmethylene) contains several key components that contribute to its predicted interaction with monoamine transporters:

The Phenyl Ring of the Amphetamine Core: This is essential for binding and is a defining feature of the phenethylamine (B48288) class. wikipedia.orgnih.gov

The Propylamine Side Chain: This provides the correct spacing and orientation for interaction with the transporters.

The α-Methyl Group: This feature increases metabolic stability and enhances stimulant properties compared to phenethylamine. nih.gov

The N-(2-Furanylmethylene) Substituent:

Aromatic Furan Ring: As discussed, this electron-rich ring can engage in π-π stacking or other hydrophobic interactions within the transporter binding site. The heteroatom provides a potential hydrogen bond acceptor site.

Methylene Linker: This aliphatic spacer provides a degree of flexibility, allowing the furan ring to adopt various positions relative to the amphetamine core.

The combination of these features suggests that Amphetamine-N-(2-Furanylmethylene) would likely exhibit a complex interaction profile with monoamine transporters, potentially differing significantly from simple N-alkylated amphetamines. The bulky, aromatic nature of the N-substituent points towards a potential shift from a classic releasing agent to a monoamine transporter inhibitor, possibly with a preference for SERT over DAT and NET. However, the lability of the imine bond introduces the possibility of it acting as a prodrug to amphetamine. Definitive characterization of its pharmacological profile would require empirical investigation.

Metabolic Pathways and Biotransformation of Amphetamine N 2 Furanylmethylene

In Vitro Metabolic Stability and Metabolite Identification

There are currently no published studies on the in vitro metabolic stability of Amphetamine-N-(2-Furanylmethylene). Such studies would typically involve incubating the compound with liver microsomes to determine the rate of its degradation and to identify the resulting metabolites.

Hepatic Microsomal Metabolism Studies (e.g., Human and Animal Microsomes)

No data is available from studies using human or animal hepatic microsomes to evaluate the metabolism of Amphetamine-N-(2-Furanylmethylene). These experiments are crucial for predicting the compound's half-life and clearance in the body.

Identification of Cytochrome P450 Isoenzymes Involved in Phase I Metabolism

Without experimental data, it is not possible to identify the specific Cytochrome P450 (CYP) isoenzymes responsible for the Phase I metabolism of Amphetamine-N-(2-Furanylmethylene). Research in this area would pinpoint which enzymes (e.g., CYP3A4, CYP2D6) are primary contributors to its biotransformation, which is critical for predicting potential drug-drug interactions.

Analysis of Conjugation Reactions (Phase II Metabolism)

Information regarding the Phase II metabolism of Amphetamine-N-(2-Furanylmethylene) is not available. This phase of metabolism typically involves conjugation reactions, such as glucuronidation or sulfation, which increase the water solubility of metabolites to facilitate their excretion.

In Vivo Metabolic Profiling in Animal Models

There is no available research on the in vivo metabolic profiling of Amphetamine-N-(2-Furanylmethylene) in any animal models. Such studies are necessary to understand how the compound is processed within a living organism.

Metabolite Identification in Biological Samples (e.g., Urine, Plasma, Tissue Homogenates)

No metabolites of Amphetamine-N-(2-Furanylmethylene) have been identified in biological samples such as urine, plasma, or tissue homogenates, as no in vivo studies have been published.

Investigation of Key Metabolic Pathways (e.g., N-demethylation, Aromatic Hydroxylation, N-oxidation, Furanyl Ring Metabolism)

While the structure of Amphetamine-N-(2-Furanylmethylene) suggests potential metabolic pathways such as N-dealkylation, hydroxylation of the aromatic rings, or metabolism of the furanyl moiety, no empirical evidence exists to confirm these or any other metabolic routes.

Comparison of Metabolic Profiles with Parent Amphetamine and Other Derivatives

The metabolic profile of a xenobiotic is a critical determinant of its pharmacological and toxicological properties. In the case of Amphetamine-N-(2-furanylmethylene), understanding its biotransformation in relation to its parent compound, amphetamine, and other derivatives provides valuable insights into its potential activity and metabolic fate. While direct metabolic studies on Amphetamine-N-(2-furanylmethylene) are not extensively available in the public domain, inferences can be drawn from the metabolic pathways of structurally related compounds, such as furfenorex (B78034) (N-methyl-N-furfuryl-amphetamine), and by comparing them to the well-documented metabolism of amphetamine and other derivatives.

The metabolism of amphetamine is primarily characterized by two major oxidative pathways. researchgate.netresearchgate.net The first is oxidative deamination, which involves the removal of the amino group and is a significant route of metabolism. researchgate.net The second major pathway is aromatic hydroxylation at the para-position of the phenyl ring to form 4-hydroxyamphetamine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. researchgate.netcaymanchem.com Other minor pathways for amphetamine metabolism include N-oxidation and aliphatic hydroxylation. caymanchem.com Genetic variations in CYP2D6 can significantly influence the rate of amphetamine metabolism. researchgate.net

N-substituted amphetamine derivatives generally undergo N-dealkylation to yield amphetamine or methamphetamine, which then follow their respective metabolic pathways. caymanchem.com For instance, N,N-dialkylated amphetamines are known to undergo metabolic (bis)dealkylation. caymanchem.com Similarly, fenproporex, or N-(2-cyanoethyl)amphetamine, is metabolically dealkylated to a significant extent to form amphetamine. nih.gov

A particularly relevant comparison can be made with furfenorex, which shares the furfuryl moiety attached to the nitrogen of the amphetamine backbone, differing by an additional methyl group on the nitrogen. Studies on the metabolism of furfenorex in rats have identified N-demethylation and N-defurfurylation as the major in vitro metabolic routes, leading to the formation of furfurylamphetamine and methamphetamine, respectively. nih.gov Significantly, amphetamine and its hydroxylated metabolites were also detected as minor metabolites of furfenorex. nih.gov The in vivo metabolism of furfenorex is further characterized by the formation of a major acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, which results from the oxidation of the furan (B31954) ring. nih.gov

Based on these comparisons, it is plausible that the metabolism of Amphetamine-N-(2-furanylmethylene) would involve N-dealkylation (defurfurylation) to yield amphetamine. Subsequently, the liberated amphetamine would be expected to undergo its characteristic metabolic transformations, including oxidative deamination and aromatic hydroxylation. Furthermore, oxidation of the furan ring, similar to that observed with furfenorex, represents another probable metabolic pathway for Amphetamine-N-(2-furanylmethylene).

The following interactive table provides a comparative summary of the metabolic profiles of amphetamine and its derivatives.

| Compound | Primary Metabolic Pathways | Key Metabolites | Primary Enzymes Involved |

| Amphetamine | Oxidative deamination, Aromatic hydroxylation researchgate.netcaymanchem.com | Hippuric acid, 4-hydroxyamphetamine researchgate.netcaymanchem.com | CYP2D6 researchgate.netcaymanchem.com |

| Methamphetamine | N-demethylation to amphetamine, Aromatic hydroxylation | Amphetamine, 4-hydroxymethamphetamine | CYP2D6 |

| MDMA (3,4-Methylenedioxy-methamphetamine) | N-demethylation, Demethylenation | MDA (3,4-methylenedioxyamphetamine), HMMA (4-hydroxy-3-methoxymethamphetamine) | CYP2D6, CYP3A4, COMT |

| Fenproporex (N-(2-Cyanoethyl)amphetamine) | N-dealkylation nih.gov | Amphetamine, 4-hydroxyamphetamine nih.gov | Not specified |

| Furfenorex (N-methyl-N-furfuryl-amphetamine) | N-demethylation, N-defurfurylation, Furan ring oxidation nih.gov | Furfurylamphetamine, Methamphetamine, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane nih.gov | Cytochrome P-450 nih.gov |

| Amphetamine-N-(2-Furanylmethylene) (Hypothesized) | N-defurfurylation, Furan ring oxidation, Aromatic hydroxylation | Amphetamine, Oxidized furan derivatives, 4-hydroxy-Amphetamine-N-(2-Furanylmethylene) | Likely Cytochrome P-450 enzymes |

Table 1. Comparative Metabolic Profiles of Amphetamine and its Derivatives. This table summarizes the primary metabolic pathways, key resulting metabolites, and the principal enzymes involved in the biotransformation of amphetamine and several of its derivatives, including a hypothesized profile for Amphetamine-N-(2-Furanylmethylene) based on available data for structurally similar compounds.

Advanced Analytical Methodologies for Detection and Quantification of Amphetamine N 2 Furanylmethylene

Chromatographic Separation Techniques for Research Samples

Chromatographic methods are paramount for separating the target analyte from other substances in a sample, which is a crucial step before identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like amphetamine derivatives. A hypothetical GC-MS/MS method for Amphetamine-N-(2-Furanylmethylene) would likely involve the following parameters:

Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate the compound from the sample matrix. Derivatization, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), might be considered to improve the chromatographic properties of the analyte, though the N-substitution may already provide sufficient volatility.

GC Conditions: A capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), would be suitable. The temperature program would be optimized to ensure good separation from potential isomers and artifacts.

Mass Spectrometry: In the absence of published mass spectra, the electron ionization (EI) mass spectrum of Amphetamine-N-(2-Furanylmethylene) would be predicted to show a molecular ion peak and characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the benzyl-nitrogen bond and rearrangements of the furanylmethylene group. For MS/MS analysis, specific precursor-to-product ion transitions would be selected to enhance selectivity and sensitivity.

Table 1: Hypothetical GC-MS/MS Parameters for Amphetamine-N-(2-Furanylmethylene) Analysis

| Parameter | Value / Description |

| GC System | Agilent 8890 GC or equivalent |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Transitions | Hypothetical Precursor Ion -> Product Ions (e.g., for quantification and qualification) |

LC-MS/MS is often preferred for the analysis of less volatile or thermally labile compounds. It offers high sensitivity and selectivity and would be an excellent choice for Amphetamine-N-(2-Furanylmethylene).

Chromatographic Conditions: Reversed-phase liquid chromatography (RPLC) would be the method of choice. A C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution would be developed to achieve optimal separation.

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode would be expected to be efficient for this compound, leading to the formation of a protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion in the MS/MS stage would generate specific product ions for identification and quantification.

Table 2: Hypothetical LC-MS/MS Parameters for Amphetamine-N-(2-Furanylmethylene) Analysis

| Parameter | Value / Description |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | 100 mm x 2.1 mm ID, 2.6 µm particle size (e.g., Kinetex C18) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Hypothetical [M+H]+ -> Product Ions (e.g., for quantification and qualification) |

While often coupled with mass spectrometry, HPLC with ultraviolet (UV) detection can also be used for the quantification of Amphetamine-N-(2-Furanylmethylene), particularly at higher concentrations. The furanyl and phenyl chromophores in the molecule would allow for detection at specific wavelengths.

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of the analyte in an electric field. This technique provides high separation efficiency and can be particularly useful for resolving isomers. A CE method for Amphetamine-N-(2-Furanylmethylene) would likely use a buffered electrolyte system, and the compound would be detected by UV absorbance.

Spectroscopic Techniques for Structural Elucidation and Identification in Research

For the definitive identification and structural confirmation of a novel compound like Amphetamine-N-(2-Furanylmethylene), spectroscopic techniques are indispensable.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Amphetamine-N-(2-Furanylmethylene), ¹H NMR and ¹³C NMR would be crucial.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the phenyl ring, the methylene (B1212753) bridge, and the amphetamine backbone. The coupling patterns and chemical shifts would confirm the connectivity of these different parts of the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the exact isomeric form.

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Amphetamine-N-(2-Furanylmethylene) would be expected to show characteristic absorption bands for the N-H bond (if present as a secondary amine), C-H bonds of the aromatic rings and alkyl chain, C=C bonds of the aromatic systems, and C-O-C stretching of the furan ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would be characterized by absorption maxima corresponding to the electronic transitions within the phenyl and furanyl chromophores. The position and intensity of these bands would be influenced by the conjugation between the two ring systems.

Table 3: Predicted Spectroscopic Data for Amphetamine-N-(2-Furanylmethylene)

| Technique | Predicted Features |

| ¹H NMR | Signals in the aromatic region (δ 7.0-7.5 ppm for phenyl, δ 6.0-7.5 ppm for furanyl), a singlet for the methylene bridge protons, and signals for the amphetamine backbone protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylene carbon, and the aliphatic carbons of the amphetamine moiety. |

| IR | Absorption bands around 3300-3400 cm⁻¹ (N-H stretch, if secondary amine), 3100-3000 cm⁻¹ (aromatic C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 1600-1450 cm⁻¹ (aromatic C=C stretch), and around 1250-1000 cm⁻¹ (C-O-C stretch of furan). |

| UV-Vis | Absorption maxima expected in the range of 200-300 nm due to the phenyl and furanyl chromophores. |

Advanced Sample Preparation and Extraction Strategies

The isolation and concentration of Amphetamine-N-(2-furanylmethylene) from complex matrices like biological fluids or wastewater are critical preliminary steps for accurate analysis. Modern microextraction techniques, including Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME), offer significant advantages over traditional methods by reducing solvent consumption, sample volume, and analysis time.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. The analytes adsorb to the fiber and are subsequently desorbed into the analytical instrument, typically a gas chromatograph. For amphetamine-type stimulants (ATS), SPME has been effectively utilized, often in combination with derivatization to enhance the volatility and chromatographic behavior of the analytes. nih.govrsc.org

Given the structural similarity of Amphetamine-N-(2-furanylmethylene) to other ATS, a similar SPME-based approach is anticipated to be effective. The procedure would likely involve the optimization of several key parameters:

Fiber Coating: Polydimethylsiloxane-divinylbenzene (PDMS-DVB) fibers have demonstrated good performance for the extraction of amphetamines. nih.gov

Extraction Mode: Headspace SPME is often preferred for complex matrices like urine to minimize matrix effects. sciex.com

Derivatization: In-situ or on-fiber derivatization with reagents such as isobutyl chloroformate (iBCF) or N-methyl-bis(trifluoroacetamide) (MBTFA) can improve the extractability and chromatographic properties of the analyte. nih.govcapes.gov.br

Sample Conditions: pH adjustment to an alkaline state is crucial to ensure the analyte is in its free base form, enhancing its volatility and extraction efficiency. The addition of salt can also increase the ionic strength of the sample, further promoting the partitioning of the analyte into the fiber coating. nih.gov

A hypothetical SPME method for Amphetamine-N-(2-furanylmethylene) is summarized in the table below, based on established methods for related compounds. nih.govrsc.org

Table 1: Hypothetical SPME Parameters for Amphetamine-N-(2-Furanylmethylene) Analysis

| Parameter | Condition | Rationale |

| Fiber Coating | PDMS-DVB | Effective for amphetamine-type stimulants. nih.gov |

| Extraction Mode | Headspace | Minimizes matrix interference. sciex.com |

| Sample pH | > 9 | Converts amphetamine to its free base form. |

| Salt Addition | NaCl or K2HPO4 | Increases ionic strength, enhancing extraction. nih.gov |

| Derivatizing Agent | Isobutyl chloroformate (iBCF) | Enhances volatility and chromatographic performance. nih.gov |

| Extraction Time | 40 min | Optimized for sufficient analyte adsorption. nih.gov |

| Extraction Temp. | 60 °C | Increases analyte volatility. nih.gov |

| Desorption Temp. | 250-280 °C | Ensures complete transfer to the GC inlet. |

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a rapid and efficient microextraction technique based on the ternary component solvent system. A small volume of an appropriate extraction solvent is dispersed into an aqueous sample with the aid of a disperser solvent, forming a cloudy solution. This increases the surface area between the extraction solvent and the aqueous phase, facilitating rapid mass transfer of the analyte.

For the analysis of amphetamines, DLLME has been successfully coupled with various analytical instruments, demonstrating high enrichment factors and low limits of detection. researchgate.netnih.gov A DLLME method for Amphetamine-N-(2-furanylmethylene) would involve the optimization of the following parameters:

Extraction Solvent: A water-immiscible organic solvent with high affinity for the analyte, such as chloroform (B151607) or 1-undecanol, would be suitable. rsc.orgresearchgate.net

Disperser Solvent: A water-miscible solvent, like methanol (B129727) or acetonitrile, is used to disperse the extraction solvent into the aqueous sample. researchgate.netnih.gov

Sample pH: Similar to SPME, an alkaline pH is necessary to ensure the analyte is in its non-ionized form.

Centrifugation: After extraction, centrifugation is required to separate the organic phase from the aqueous sample.

The table below outlines potential conditions for a DLLME procedure for Amphetamine-N-(2-furanylmethylene), extrapolated from methods for other amphetamines. rsc.orgresearchgate.netnih.gov

Table 2: Potential DLLME Parameters for Amphetamine-N-(2-Furanylmethylene) Analysis

| Parameter | Condition | Rationale |

| Extraction Solvent | Chloroform | Effective for amphetamine extraction. researchgate.net |

| Disperser Solvent | Methanol | Miscible with both aqueous and organic phases. researchgate.net |

| Sample pH | 6.4 - 10 | Optimal range for extraction of amphetamines. rsc.org |

| Extraction Time | < 1 min | Rapid partitioning of the analyte. researchgate.net |

| Centrifugation | 5 min at 4000 rpm | To separate the extraction solvent. |

Development of Chiral Analytical Methods for Enantiomeric Purity Assessment

Amphetamine-N-(2-furanylmethylene) possesses a chiral center, meaning it can exist as two enantiomers (R and S forms). Enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance in forensic and clinical settings.

The development of chiral analytical methods typically involves two main approaches: direct and indirect separation.

Direct Chiral Separation

Direct methods utilize a chiral stationary phase (CSP) in chromatography or a chiral selector in the mobile phase or background electrolyte in capillary electrophoresis. These chiral environments interact differently with the enantiomers, leading to their separation.

For amphetamine-like compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic glycopeptide antibiotics, like vancomycin, have proven effective in liquid chromatography (LC). researchgate.netsciex.com Capillary electrophoresis (CE) with cyclodextrins as chiral selectors is another powerful technique for the enantiomeric separation of amphetamines. sciex.com

Indirect Chiral Separation

Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase.

A commonly used CDA for amphetamines is (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC). researchgate.netnih.gov The resulting diastereomers can be resolved using standard gas chromatography or liquid chromatography columns. Another approach involves the use of chiral solvating agents in nuclear magnetic resonance (NMR) spectroscopy to induce chemical shift differences between the enantiomers. nih.gov

The selection of a suitable chiral method for Amphetamine-N-(2-furanylmethylene) would depend on the available instrumentation and the specific requirements of the analysis. A summary of potential chiral separation strategies is presented below.

Table 3: Strategies for Chiral Analysis of Amphetamine-N-(2-Furanylmethylene)

| Method | Approach | Chiral Selector/Derivatizing Agent | Detection |

| Chiral LC | Direct | Vancomycin-based CSP | MS/MS |

| Chiral GC | Indirect | (S)-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC) | MS |

| Chiral CE | Direct | Highly sulfated cyclodextrins (HSCDs) | MS |

| NMR Spectroscopy | Indirect | Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) | NMR |

The enantiomeric purity of Amphetamine-N-(2-furanylmethylene) can be determined by calculating the peak area ratio of the two enantiomers after separation. This information is crucial for understanding the potential pharmacological effects and for source tracing in forensic investigations. The development and validation of such chiral methods are essential for a comprehensive analytical characterization of this emerging substance.

Computational and Theoretical Investigations of Amphetamine N 2 Furanylmethylene

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are fundamental tools for predicting how a ligand, such as Amphetamine-N-(2-furanylmethylene), might bind to and interact with a protein target. nih.gov For amphetamine-like compounds, the primary targets of interest are the monoamine transporters (MATs): the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). frontiersin.orgfrontiersin.org

Molecular docking simulations would be used to place the Amphetamine-N-(2-furanylmethylene) molecule into the binding sites of homology models of DAT, NET, and SERT. acs.orgnih.gov These simulations calculate the most likely binding poses and estimate the binding affinity, typically represented as a docking score or binding energy. The results would predict the specific amino acid residues within the transporters that interact with the compound. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein. For Amphetamine-N-(2-furanylmethylene), the furan (B31954) ring and the phenyl group would likely engage in hydrophobic and aromatic interactions, while the secondary amine could act as a hydrogen bond donor or acceptor. frontiersin.orgacs.org

Illustrative Docking Results for Amphetamine-N-(2-Furanylmethylene) Disclaimer: The following table is for illustrative purposes only and represents the type of data that would be generated from molecular docking studies. The values are not based on actual experimental or computational results for this specific compound.

| Target Transporter | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149, Phe155, Val152 |

| Norepinephrine Transporter (NET) | -7.9 | Asp75, Phe317, Ser419 |

| Serotonin Transporter (SERT) | -7.2 | Asp98, Tyr176, Ile172, Phe335 |

Following molecular docking, molecular dynamics (MD) simulations would be performed to assess the stability of the predicted binding pose over time. frontiersin.org An MD simulation tracks the movements and interactions of every atom in the ligand-transporter complex over a set period (typically nanoseconds to microseconds). By analyzing the trajectory, researchers can determine if the compound remains stably bound in the predicted orientation. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein, which indicates stability, and the root-mean-square fluctuation (RMSF), which shows the flexibility of different parts of the protein upon ligand binding. These simulations provide a more dynamic and realistic view of the binding event than static docking alone. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. researchgate.net These properties are fundamental to its reactivity, stability, and spectroscopic characteristics.

DFT calculations would be used to optimize the geometry of Amphetamine-N-(2-furanylmethylene) and to determine its electronic structure. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding how the molecule will interact with biological targets and for predicting its metabolic fate. researchgate.net For instance, the nitrogen atom and the oxygen atom of the furan ring would likely be identified as regions of negative potential, capable of engaging in electrostatic or hydrogen-bonding interactions. samipubco.com

Illustrative DFT-Calculated Properties for Amphetamine-N-(2-Furanylmethylene) Disclaimer: The following table is for illustrative purposes only and represents the type of data that would be generated from DFT calculations. The values are not based on actual computational results for this specific compound.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Visible spectra) of a molecule. rsc.orgacs.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This theoretical spectrum can be compared with experimentally obtained spectra to help confirm the identity and structure of a synthesized compound. rsc.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery and is highly applicable to the study of novel psychoactive substances. nih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. acs.org A pharmacophore model for Amphetamine-N-(2-furanylmethylene) would be developed based on its predicted binding mode within a monoamine transporter. This model would consist of features such as a hydrogen bond acceptor (the furan oxygen), a hydrogen bond donor/ionizable group (the amine), and aromatic/hydrophobic regions (the phenyl and furan rings). acs.org

Once developed, this pharmacophore model can be used as a 3D query to rapidly search large databases of chemical compounds in a process known as virtual screening. frontiersin.orgscispace.com This allows for the identification of other molecules that have a similar arrangement of essential features and are therefore likely to bind to the same target. This approach is invaluable for identifying other potential novel psychoactive substances with similar pharmacological profiles or for discovering novel ligands for therapeutic development. nih.govpatrinum.ch

Predictive Modeling of Metabolic Transformation and Products

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacological and toxicological profile. In the absence of extensive empirical data for Amphetamine-N-(2-furanylmethylene), computational and theoretical methods provide a valuable framework for predicting its metabolic transformation. These in silico approaches leverage knowledge from databases of established metabolic reactions and algorithms that recognize structural motifs prone to enzymatic modification. Predictive modeling of Amphetamine-N-(2-furanylmethylene) metabolism focuses on identifying potential enzymatic reactions and the resulting metabolic products.

The structure of Amphetamine-N-(2-furanylmethylene), featuring an amphetamine core, a secondary amine linkage, and a furan ring, presents several potential sites for metabolic attack. Predictive models, such as those implemented in software like BioTransformer, SyGMa, and ADMET Predictor, would likely identify a series of Phase I and Phase II metabolic reactions. nih.govresearchgate.netsimulations-plus.comnih.gov These predictions are generated by applying a vast library of biotransformation rules based on the substrate's chemical structure.

The primary predicted metabolic pathways for Amphetamine-N-(2-furanylmethylene) would include:

Oxidative Deamination: A common pathway for amphetamine and its analogues, this reaction would involve the cleavage of the carbon-nitrogen bond, leading to the formation of a ketone and the liberation of the amine.

N-Dealkylation: The removal of the furanylmethylene group from the nitrogen atom is a highly probable metabolic step. This would yield amphetamine as a major metabolite.

Hydroxylation: Aromatic hydroxylation of the phenyl ring of the amphetamine moiety is a well-established metabolic route for amphetamines. nih.gov Additionally, the furan ring itself is susceptible to oxidative metabolism. The metabolic activation of furan rings can lead to the formation of reactive intermediates. nih.gov

Furan Ring Oxidation: The furan moiety is a known target for cytochrome P450-mediated oxidation. This can result in the formation of reactive unsaturated dicarbonyl intermediates, which can then be further metabolized. nih.gov

Conjugation (Phase II Metabolism): The hydroxylated metabolites formed during Phase I reactions can undergo subsequent conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Based on these general principles, a predictive model would generate a list of potential metabolites. The following tables outline the likely metabolic transformations and the resulting products for Amphetamine-N-(2-furanylmethylene) as would be predicted by common in silico tools.

Table 1: Predicted Phase I Metabolic Transformations of Amphetamine-N-(2-Furanylmethylene)

| Predicted Metabolite | Metabolic Reaction | Enzyme System (Predicted) |

| Amphetamine | N-Dealkylation (N-defurfurylation) | Cytochrome P450 (CYP) |

| Phenylacetone | Oxidative Deamination | Monoamine Oxidase (MAO) |

| (2-Furanyl)methanamine | Oxidative Deamination | Monoamine Oxidase (MAO) |

| 4-Hydroxy-amphetamine-N-(2-furanylmethylene) | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

| Amphetamine-N-(2-(5-hydroxyfuranyl)methylene) | Furan Ring Hydroxylation | Cytochrome P450 (CYP) |

Table 2: Predicted Phase II Metabolic Transformations of Amphetamine-N-(2-Furanylmethylene)

| Precursor Metabolite | Predicted Conjugate Metabolite | Metabolic Reaction | Enzyme System (Predicted) |

| 4-Hydroxy-amphetamine-N-(2-furanylmethylene) | 4-Hydroxy-amphetamine-N-(2-furanylmethylene) glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

| 4-Hydroxy-amphetamine-N-(2-furanylmethylene) | 4-Hydroxy-amphetamine-N-(2-furanylmethylene) sulfate | Sulfation | Sulfotransferase (SULT) |

| Amphetamine-N-(2-(5-hydroxyfuranyl)methylene) | Amphetamine-N-(2-(5-hydroxyfuranyl)methylene) glucuronide | Glucuronidation | UDP-glucuronosyltransferase (UGT) |

It is important to note that while these predictive models are sophisticated, they provide a theoretical landscape of potential metabolism. The actual metabolic profile in a biological system can be influenced by various factors, including the species, genetic polymorphisms in metabolic enzymes, and the presence of other substances. Therefore, while computational predictions are a powerful hypothesis-generating tool, they require experimental validation through in vitro and in vivo metabolic studies.

Future Research Directions and Unanswered Questions for Amphetamine N 2 Furanylmethylene

Elucidation of Specific Enzymatic Pathways for Metabolism

The metabolic fate of Amphetamine-N-(2-Furanylmethylene) in the body is a critical area for future investigation. While the metabolism of amphetamine itself is well-documented, involving primary oxidative pathways like oxidative deamination and hydroxylation catalyzed mainly by the CYP2D6 enzyme, the influence of the N-(2-furanylmethylene) substituent is largely unknown. researchgate.net Research on similar compounds, such as furfenorex (B78034) (1-phenyl-2-(N-methyl-N-furfurylamino)propane), has shown that N-dealkylation and N-defurfurylation are major metabolic routes in vitro, mediated by cytochrome P-450. nih.gov However, the in vivo metabolism of furfenorex also produces a major acidic metabolite that is not observed in vitro, highlighting the complexity of metabolic processes. nih.gov

Future studies should aim to identify the specific cytochrome P450 (CYP) isozymes responsible for the metabolism of Amphetamine-N-(2-Furanylmethylene). This could involve in vitro experiments using human liver microsomes and a panel of specific CYP inhibitors. Furthermore, identifying and quantifying the metabolites produced in vivo through animal studies is crucial. It is plausible that, like its precursor fenproporex, Amphetamine-N-(2-Furanylmethylene) is metabolically dealkylated to amphetamine. nih.gov Understanding the rate and extent of this conversion is vital for interpreting its pharmacological effects.

Key research questions include:

Which specific CYP450 enzymes are primarily responsible for the metabolism of Amphetamine-N-(2-Furanylmethylene)?

What are the major and minor metabolites formed in vivo?

To what extent is Amphetamine-N-(2-Furanylmethylene) converted to amphetamine, and what is the time course of this conversion in the brain? nih.gov

Does the furan (B31954) ring undergo metabolic modification, and if so, what are the resulting products?

Further Refinement of Structure-Activity Relationships through Novel Analog Synthesis

The relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is a cornerstone of medicinal chemistry and pharmacology. For amphetamine and its derivatives, SAR studies have revealed how modifications to the phenethylamine (B48288) backbone can significantly alter their potency and effects. nih.govnih.gov For instance, the length of the N-alkyl substituent on amphetamine has been shown to be inversely related to its potency for substituents larger than ethyl. nih.gov

Systematic synthesis and evaluation of novel analogs of Amphetamine-N-(2-Furanylmethylene) would provide invaluable insights into its SAR. This could involve modifications at several positions:

The Furan Ring: Replacing the furan ring with other heterocyclic or aromatic systems could reveal the importance of this moiety for receptor binding and activity.

The Methylene (B1212753) Bridge: Altering the length or rigidity of the linker between the nitrogen and the furan ring could impact the molecule's conformation and interaction with its targets.

The Amphetamine Core: Substitutions on the phenyl ring or alterations to the alpha-methyl group could modulate potency and selectivity, as seen with other amphetamine derivatives. nih.gov

These newly synthesized analogs would need to be evaluated in a battery of in vitro and in vivo assays to determine their affinity for monoamine transporters, their functional effects (e.g., neurotransmitter release or reuptake inhibition), and their behavioral consequences. nih.govub.edu Molecular docking studies could also be employed to rationalize the observed binding data and guide the design of future analogs. nih.govnih.govresearchgate.net

| Modification Site | Potential Changes | Desired Information |

| Furan Ring | Substitution with other heterocycles (e.g., thiophene, pyrrole) or aromatic rings (e.g., phenyl) | Determine the role of the furan's electronic and steric properties in target interaction. |

| Methylene Bridge | Increase or decrease the length of the linker; introduce rigidity (e.g., with a double bond) | Understand the optimal spatial relationship between the amphetamine core and the furan moiety. |

| Amphetamine Core | Add substituents to the phenyl ring (e.g., chloro, methoxy); remove or alter the alpha-methyl group | Modulate potency, selectivity for different monoamine transporters, and metabolic stability. |

Exploration of Molecular Targets Beyond Monoamine Systems

The primary pharmacological effects of amphetamines are mediated through their interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.govnih.gov They can act as substrates for these transporters, leading to reverse transport and increased synaptic concentrations of monoamines, and can also inhibit monoamine oxidase (MAO), the enzyme responsible for degrading these neurotransmitters. nih.govdrugbank.com

However, there is growing evidence that amphetamines and their derivatives can interact with other molecular targets, which may contribute to their complex pharmacological profiles. nih.govnih.gov Future research on Amphetamine-N-(2-Furanylmethylene) should expand beyond the monoamine systems to investigate potential interactions with:

Trace Amine-Associated Receptors (TAARs): TAAR1, in particular, is a known target for amphetamine and plays a role in modulating dopaminergic activity. drugbank.com

Vesicular Monoamine Transporter 2 (VMAT2): Amphetamines can interfere with the packaging of monoamines into synaptic vesicles by interacting with VMAT2. nih.govnih.gov

Receptor Systems: While lisdexamfetamine, a pro-drug of d-amphetamine, shows no affinity for a wide range of receptors, the N-(2-furanylmethylene) substituent could confer affinity for other receptors, such as serotonin or adrenergic receptor subtypes. nih.gov

Enzymes: Beyond MAO, other enzymes could be inhibited or modulated by Amphetamine-N-(2-Furanylmethylene).

A comprehensive screening of Amphetamine-N-(2-Furanylmethylene) against a broad panel of receptors, ion channels, and enzymes would be highly informative. Any identified "hits" would then require further validation and characterization to determine the functional consequences of these interactions.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Research Matrices

The ability to accurately and sensitively detect and quantify Amphetamine-N-(2-Furanylmethylene) and its metabolites in biological samples is essential for both preclinical research and potential forensic applications. While standard techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the analysis of amphetamine-type substances, the unique structure of Amphetamine-N-(2-Furanylmethylene) may require the development and validation of specific methods. uantwerpen.beresearchgate.net

Future research in this area should focus on:

Improving Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is crucial for detecting trace amounts of the compound and its metabolites in complex matrices like blood, urine, and brain tissue. This may involve optimizing sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, or employing more advanced microextraction techniques. nih.gov

High-Throughput Analysis: For large-scale studies, developing rapid and automated analytical methods would be advantageous. Techniques like lab-on-a-chip technology have shown promise for the rapid analysis of amphetamine analogs. researchgate.net

Chiral Separation: Since amphetamine exists as two stereoisomers (dextro- and levo-amphetamine) with different pharmacological activities, it is important to develop chiral separation methods to distinguish between the enantiomers of Amphetamine-N-(2-Furanylmethylene) and its amphetamine metabolite. drugbank.comresearchgate.net This is critical for a complete understanding of its pharmacological profile.

Analysis in Novel Matrices: Exploring methods for the detection of Amphetamine-N-(2-Furanylmethylene) in alternative matrices, such as hair or oral fluid, could provide a longer window of detection.

| Analytical Technique | Application in Amphetamine-N-(2-Furanylmethylene) Research | Potential Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of the parent compound and its metabolites. | High separation efficiency and structural information from mass spectra. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification in complex biological matrices. | Suitable for polar and thermally labile compounds; high throughput possible. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the identification of unknown metabolites. | Increased confidence in compound identification. |

| Chiral Chromatography | Separation and quantification of enantiomers. | Crucial for understanding stereoselective metabolism and pharmacology. |

| Microextraction Techniques | Sample pre-concentration and clean-up from complex matrices. | Reduced solvent consumption and improved sensitivity. nih.gov |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of Amphetamine-N-(2-Furanylmethylene?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, particularly the furan ring (δ 6.3–7.5 ppm for aromatic protons) and the methylene group. Infrared (IR) spectroscopy can confirm the imine bond (C=N stretch at ~1640–1690 cm⁻¹). High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C₁₀H₁₅NO, exact mass: 165.1154 g/mol) .

- Data Application : Compare experimental spectra with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in stereochemistry or tautomerism.

Q. What synthetic precursors are commonly used to prepare Amphetamine-N-(2-Furanylmethylene derivatives?

- Methodology : Condensation reactions between furfural derivatives (e.g., 2-furancarboxaldehyde) and primary amines (e.g., amphetamine analogs) under acidic or catalytic conditions. For example, nitropropene intermediates (e.g., phenyl-2-nitropropene) are key precursors in amphetamine synthesis, as validated by GC-MS analysis .

- Optimization : Control reaction pH (5–7) and temperature (60–80°C) to minimize side products like Schiff base hydrolysis derivatives.

Q. What storage conditions preserve the stability of Amphetamine-N-(2-Furanylmethylene reference standards?

- Methodology : Store crystalline samples at -20°C in airtight, light-protected containers. Monitor degradation via periodic HPLC-UV analysis (λ = 254 nm) to detect oxidation or hydrolysis byproducts. Batch-specific stability data (≥5 years under recommended conditions) should be cross-referenced from certificates of analysis .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the stability of Amphetamine-N-(2-Furanylmethylene tautomers?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G* level) to compare the energy profiles of enamine vs. imine tautomers. Use crystallographic data (e.g., Cambridge Structural Database entries) to validate predicted bond lengths and angles .

- Data Interpretation : A ΔG difference >2 kcal/mol between tautomers indicates a dominant form under experimental conditions.

Q. What strategies mitigate batch-to-batch variability in analytical reference standards?

- Methodology : Implement orthogonal validation techniques:

- Chromatography : Use reversed-phase HPLC with dual detection (UV and MS) to assess purity (>98%) and detect trace impurities (<0.1%) .

- Statistical Analysis : Apply principal component analysis (PCA) to batch-specific spectral data (NMR, IR) to identify outlier batches .

Q. How to optimize reaction yields in multi-step syntheses of Amphetamine-N-(2-Furanylmethylene analogs?

- Methodology :

- Catalysis : Screen palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates (e.g., phenyl-2-nitropropene) with >90% efficiency .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity (>99%) final products.

Q. What experimental designs address conflicting data in receptor-binding assays for Amphetamine-N-(2-Furanylmethylene?

- Methodology :

- Binding Assays : Compare radioligand displacement (e.g., [³H]dopamine) in transfected HEK293 cells vs. native neuronal membranes to assess specificity.

- Controls : Include structurally related analogs (e.g., N-butylamphetamine) to rule off-target effects .

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, with p < 0.05 significance thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.